Calceolarioside A

Description

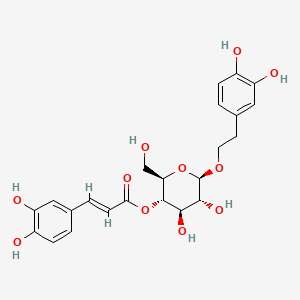

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O11/c24-11-18-22(34-19(29)6-3-12-1-4-14(25)16(27)9-12)20(30)21(31)23(33-18)32-8-7-13-2-5-15(26)17(28)10-13/h1-6,9-10,18,20-28,30-31H,7-8,11H2/b6-3+/t18-,20-,21-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIGZYLCYRQESL-VJWFJHQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316527 | |

| Record name | Calceolarioside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84744-28-5 | |

| Record name | Calceolarioside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84744-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calceolarioside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084744285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calceolarioside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Calceolarioside A: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calceolarioside A, a phenylpropanoid glycoside, has garnered significant interest within the scientific community due to its notable anti-inflammatory and antinociceptive properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in plants of the Calceolaria genus, commonly known as slipper worts. While several species within this genus are known to produce phenylpropanoid glycosides, Calceolaria hypericina has been specifically identified as a primary source for the isolation of this compound. This species is native to Chile. Other plant species in which this compound has been reported include Fraxinus insularis and Aeschynanthus bracteatus.

Isolation and Purification of this compound

The isolation of this compound from its natural plant sources typically involves solvent extraction followed by chromatographic separation. The following protocol is a detailed methodology based on established procedures.

Plant Material Collection and Preparation

Fresh aerial parts of Calceolaria hypericina are collected and identified by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference. The plant material is then air-dried or freeze-dried and ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with ethanol at room temperature. This process is typically carried out by maceration or percolation.

Experimental Protocol: Ethanol Extraction

-

Maceration: The powdered aerial parts of C. hypericina are soaked in ethanol (e.g., 95% v/v) in a large container with a lid. The ratio of plant material to solvent may vary, but a common starting point is 1:10 (w/v).

-

Agitation: The mixture is stirred or agitated periodically for a period of 24 to 72 hours at room temperature to ensure thorough extraction.

-

Filtration: The mixture is then filtered through cheesecloth or a filter paper to separate the extract from the solid plant residue.

-

Re-extraction: The plant residue is typically re-extracted two to three more times with fresh ethanol to maximize the yield of the target compound.

-

Solvent Evaporation: The ethanol extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50 °C to obtain a crude extract.

Purification by Counter-Current Chromatography (CCC)

The crude ethanol extract is further purified using counter-current chromatography, a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample.

Experimental Protocol: Counter-Current Chromatography

-

Solvent System Preparation: A biphasic solvent system composed of ethyl acetate (EtOAc), n-butanol (n-BuOH), and water (H₂O) is prepared. The optimal ratio of these solvents needs to be determined empirically to achieve a suitable partition coefficient (K) for this compound.

-

CCC Instrument Setup: A high-speed counter-current chromatograph is used for the separation. The column is first filled with the stationary phase (typically the more polar phase).

-

Sample Loading: The crude extract is dissolved in a small volume of the biphasic solvent system and injected into the CCC instrument.

-

Elution: The mobile phase (typically the less polar phase) is then pumped through the column at a specific flow rate, while the column is rotated at a high speed (e.g., 800-1000 rpm).

-

Fraction Collection: The eluent is collected in fractions using a fraction collector.

-

Analysis of Fractions: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing pure this compound.

-

Solvent Removal: The fractions containing the pure compound are combined, and the solvent is evaporated to yield purified this compound.

The following diagram illustrates the general workflow for the isolation of this compound.

Biological Activity of this compound

This compound has demonstrated significant anti-inflammatory and antinociceptive activities in various in vivo and in vitro models.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated using models such as carrageenan-induced paw edema in mice. Administration of this compound has been shown to significantly reduce paw edema, indicating its potential to mitigate inflammatory responses.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

| Treatment Group | Dose (µ g/paw ) | Paw Volume (mL) ± SEM | % Inhibition of Edema |

| Control (Carrageenan) | - | Data not available | 0% |

| This compound | 50 | Data not available | Significant reduction |

| This compound | 100 | Data not available | Significant reduction |

Note: Specific quantitative data on paw volume was not available in the reviewed literature, but significant reductions were reported.

Furthermore, in vitro studies using lipopolysaccharide (LPS)-stimulated human THP-1 macrophages have shown that this compound can significantly reduce the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).

Table 2: Effect of this compound on Pro-inflammatory Cytokine Release in LPS-stimulated THP-1 Cells

| Concentration (µg/mL) | % Reduction of IL-6 Release | % Reduction of TNF-α Release | % Reduction of IL-1β Release |

| 10 | Concentration-dependent | Concentration-dependent | Concentration-dependent |

| 25 | reduction | reduction | reduction |

| 50 | reported | reported | reported |

| 100 |

Note: The reviewed literature states a concentration-dependent reduction without providing specific percentage values.

Antinociceptive Activity

In models of persistent inflammatory pain, such as the formalin test in mice, this compound has been shown to reduce licking activity in both the early and late phases of the test, suggesting both analgesic and anti-inflammatory effects.

Proposed Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of phenylpropanoid glycosides like this compound are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Upon stimulation by pro-inflammatory signals such as LPS, the NF-κB pathway is activated, leading to the transcription of genes encoding pro-inflammatory cytokines. Polyphenolic compounds, a class to which this compound belongs, have been shown to inhibit the activation of NF-κB. Similarly, the MAPK pathway, which also plays a crucial role in inflammation, can be modulated by these compounds.

The proposed signaling pathway for the anti-inflammatory action of this compound is depicted below.

Conclusion

This compound represents a promising natural compound with well-documented anti-inflammatory and antinociceptive properties. This guide provides a foundational understanding of its natural sources and a detailed protocol for its isolation and purification. The elucidation of its mechanism of action, likely involving the modulation of the NF-κB and MAPK signaling pathways, further underscores its therapeutic potential. Further research is warranted to fully explore the pharmacological profile of this compound and to optimize its isolation for potential drug development applications.

Physical and chemical properties of pure Calceolarioside A.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calceolarioside A is a phenylpropanoid glycoside, a class of naturally occurring phenolic compounds found in various plant species. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a detailed overview of the known physical and chemical properties of pure this compound, methodologies for its study, and insights into its biological mechanisms of action.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₆O₁₁ | [1] |

| Molecular Weight | 478.44 g/mol | [1] |

| Appearance | White powder | |

| Purity | ≥95-98% (as commercially available) | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. | |

| Storage Conditions | Short term at 0°C, long term at -20°C, desiccated. | |

| CAS Number | 84744-28-5 | [1] |

| IUPAC Name | [(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [1] |

| SMILES | C1=CC(=C(C=C1CCO[C@H]2--INVALID-LINK--CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O">C@@HO)O)O | [1] |

| XLogP3-AA | 0.6 | [1] |

| Hydrogen Bond Donors | 7 | [1] |

| Hydrogen Bond Acceptors | 11 | [1] |

| Rotatable Bond Count | 9 | [1] |

| Exact Mass | 478.14751164 Da | [1] |

| Topological Polar Surface Area | 186 Ų | [1] |

Experimental Protocols

Isolation and Purification of this compound from Calceolaria hypericina

A general workflow for the isolation of this compound from its natural source is outlined below. This process involves extraction followed by chromatographic separation.

Methodology:

-

Plant Material: The aerial parts of Calceolaria hypericina are collected and identified.

-

Extraction: The plant material is extracted with ethanol at room temperature.

-

Concentration: The solvent is evaporated under reduced pressure to yield a crude extract residue.[2]

-

Purification: The crude extract is subjected to counter-current distribution using a biphasic solvent system composed of ethyl acetate, n-butanol, and water to separate the fractions and isolate pure this compound.[2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of this compound.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used for acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data. This allows for the complete assignment of proton and carbon signals, confirming the connectivity of the molecule.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly employed, often coupled with liquid chromatography (LC-MS).

-

Analysis: The mass spectrum will show the protonated molecule [M+H]⁺, and tandem MS (MS/MS) experiments can be performed to study the fragmentation pattern, which aids in structural confirmation. For this compound, a precursor ion [M+H]⁺ at m/z 479.1548 is observed.[1]

UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the absorption maxima, which is characteristic of the chromophores present in the molecule.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or ethanol.

-

Analysis: The UV-Vis spectrum is recorded, typically from 200 to 400 nm. Phenylpropanoid glycosides generally exhibit two major absorption bands.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in this compound.

-

Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an ATR-FTIR spectrometer.

-

Analysis: The infrared spectrum will show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and glycosidic (C-O) functional groups.

In Vitro Anti-Inflammatory Activity Assay

LPS-Induced Cytokine Release in THP-1 Macrophages

-

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on the production of pro-inflammatory cytokines.

-

Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

-

Treatment: The differentiated THP-1 cells are pre-treated with varying concentrations of this compound for a specified period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[2][3]

-

Cytokine Measurement: The cell culture supernatant is collected, and the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[2][3]

-

Cell Viability: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compound.[2]

Biological Activities and Signaling Pathways

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. In in vitro studies using LPS-stimulated human THP-1 macrophages, it has been shown to reduce the secretion of the pro-inflammatory cytokines IL-6, TNF-α, and IL-1β in a concentration-dependent manner.[2][3] This suggests that this compound may interfere with inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of pro-inflammatory gene expression.

References

- 1. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanopartikel.info [nanopartikel.info]

Comprehensive literature review of Calceolarioside A bioactivity.

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Calceolarioside A is a phenylpropanoid glycoside, a class of naturally occurring compounds found in various plant species.[1][2] It has been isolated from organisms such as Calceolaria spp., Fraxinus mandshurica, and Plantago coronopus.[2][3][4] As a member of the hydroxycinnamic acid family, this compound has garnered significant interest within the scientific community for its diverse and potent biological activities.[4][5] Emerging research highlights its potential as a therapeutic agent in several disease models, primarily attributed to its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[1][3][5] This technical guide provides an in-depth review of the current literature on this compound's bioactivity, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.

Anti-inflammatory and Antinociceptive Properties

This compound has demonstrated significant anti-inflammatory and pain-reducing effects in multiple preclinical models.[1] Its activity appears to be selective and dependent on the inflammatory stimulus.[6]

Quantitative Data

| Bioactivity | Model | Doses Tested | Key Results | Reference |

| Antinociceptive | Formalin Test (Mice) | 100 µ g/paw | Reduced licking by 35% (Phase 1) and 75% (Phase 2). | [2] |

| Anti-hyperalgesic | Carrageenan-induced Thermal Hyperalgesia (Mice) | 50 and 100 µ g/paw | Significantly reversed thermal hyperalgesia. | [1][2] |

| Anti-inflammatory | Zymosan-induced Paw Edema (Mice) | 50 and 100 µ g/paw | Induced a significant reduction in edema from 1 to 4 hours. | [1][2] |

| Cytokine Inhibition | LPS-stimulated THP-1 Macrophages | 10, 25, 50, 100 µg/mL | Dose-dependent reduction in the release of IL-6, TNF-α, and IL-1β. | [1] |

| PKCα Inhibition | Enzyme Assay | - | IC50: 0.6 mM | [1] |

Signaling Pathways and Mechanisms

The anti-inflammatory effects of this compound are strongly linked to its ability to modulate key signaling molecules. The compound significantly reduces the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This suggests an inhibitory action on inflammatory cascades, potentially involving the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are common targets for polyphenolic compounds.[6] Additionally, this compound has been identified as an inhibitor of Protein Kinase C alpha (PKCα), a key enzyme in various signal transduction pathways, including those involved in inflammation.[1]

Experimental Protocols

Carrageenan-Induced Thermal Hyperalgesia

-

Induction: A 1% carrageenan solution (20 µL) is administered via subcutaneous (s.c.) injection into the plantar surface of the mouse's hind paw to induce inflammation and hyperalgesia.[1][7]

-

Treatment: 2.5 hours after carrageenan administration, this compound (dissolved in a vehicle like DMSO:saline) is administered s.c. into the same paw at doses of 10, 50, and 100 µg.[1][7]

-

Assessment: Thermal hyperalgesia is measured at various time points (e.g., 3 and 4 hours post-carrageenan) using a plantar test apparatus. The latency of paw withdrawal in response to a thermal stimulus is recorded.

-

Analysis: The withdrawal latencies of the treated groups are compared to a vehicle-treated control group. Statistical analysis is performed using a two-way ANOVA followed by a Dunnett's multiple comparisons test.[1][6]

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent, with a particular focus on ovarian cancer.[5][8]

Quantitative Data

| Cell Line (Ovarian Cancer) | IC50 Value (µM) | Reference |

| UACC-1598 | 9.31 | [5][8] |

| ES-2 | 13.50 | [5][8] |

| Hs832.Tc | 14.90 | [5][8] |

| UWB1.289 | 16.18 | [5][8] |

| TOV-21G | 20.07 | [5][8] |

| NIH-OVCAR-3 | 24.42 | [5][8] |

Mechanisms of Action

The anticancer activity of this compound involves the inhibition of cancer cell proliferation.[5][8] Computational molecular docking studies suggest that the compound can form robust associations with key surface receptor proteins often overexpressed in cancer cells, such as the folate receptor, CD44, and EGFR. By binding to these receptors, this compound may interfere with signaling pathways crucial for cell growth and survival, ultimately hindering the proliferation of malignant cells.[5][8]

Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Culture: Human ovarian cancer cell lines (e.g., UACC-1598, ES-2) are cultured in appropriate media and conditions until they reach a suitable confluence.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium with the vehicle (e.g., DMSO) only. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Neuroprotective Effects

This compound has shown promise in protecting neuronal cells from toxicity, suggesting its potential in the context of neurodegenerative diseases like Alzheimer's.[3]

Quantitative Data

| Bioactivity | Model | Doses Tested | Key Results | Reference |

| Neuroprotection | Aβ25-35-induced toxicity in SH-SY5Y cells | 20-40 mg/mL | Significantly increased cell survival rate compared to the model group. Protected cell morphology, height, and adhesion. | [3][9] |

Mechanisms of Action

The neuroprotective activity of this compound is demonstrated by its ability to shield SH-SY5Y neuroblastoma cells from damage induced by the amyloid-beta peptide fragment Aβ25-35, a key player in Alzheimer's disease pathology.[3] Treatment with this compound leads to a higher survival rate and preserves cellular integrity, as observed through atomic force microscopy.[3] This protective effect is likely mediated by its strong antioxidant properties, which combat the oxidative stress induced by Aβ peptides.[9][10]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study on this compound Anti-Aβ25-35 -Induced Damage in SH-SY5Y cells by Atomic Force Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C23H26O11 | CID 5273566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Effects of this compound as a Natural Compound: Anti-Ovarian Cancer, Anti-Tyrosinase, and Anti-HMG-CoA Reductase Potentials with Molecular Docking and Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Discovery and History of Calceolarioside A in Calceolaria Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calceolarioside A, a phenylethanoid glycoside, has emerged as a compound of significant interest within the scientific community due to its notable anti-inflammatory and antinociceptive properties. First identified in the genus Calceolaria, this natural product has been the subject of research focusing on its isolation, structural elucidation, and biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the experimental protocols for its extraction and biological evaluation. It further presents quantitative data on its physicochemical properties and bioactivities, and visualizes its biosynthetic and signaling pathways to facilitate a deeper understanding for researchers in natural product chemistry and drug development.

Introduction

Phenylethanoid glycosides (PhGs) are a class of naturally occurring polyphenolic compounds widely distributed in the plant kingdom.[1] They are characterized by a hydroxyphenylethyl moiety glycosidically linked to a sugar unit, often with an acylated cinnamic acid derivative. This compound belongs to this class and has been identified as a constituent of various Calceolaria species, a genus of the Calceolariaceae family. This guide delves into the historical context of its discovery and the scientific journey to characterize its structure and biological functions.

Discovery and History

This compound was first isolated from the aerial parts of Calceolaria hypericina by a team of researchers led by Marcello Nicoletti. Their findings were published in the journal Phytochemistry in 1988, marking the initial report of this compound from a Calceolaria species.[2] This seminal work laid the foundation for subsequent investigations into the chemical constituents of this plant genus and the broader class of phenylethanoid glycosides. Since its initial discovery, this compound has been identified in other plant species, indicating a wider distribution in the plant kingdom.[3]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key quantitative data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₆O₁₁ | [2] |

| Molecular Weight | 478.4 g/mol | [2] |

| CAS Number | 84744-28-5 | [2] |

| Appearance | Amorphous powder | |

| UV λmax (MeOH) | 220, 290, 330 nm |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) and Coupling Constants (J in Hz) | Reference |

| Aglycone (Hydroxytyrosol moiety) | [2] | ||

| 1' | 131.5 | [2] | |

| 2' | 117.1 | 6.68 (d, J=2.0) | [2] |

| 3' | 146.1 | [2] | |

| 4' | 144.8 | [2] | |

| 5' | 116.5 | 6.66 (d, J=8.0) | [2] |

| 6' | 121.4 | 6.54 (dd, J=8.0, 2.0) | [2] |

| α | 72.1 | 3.95 (m), 3.68 (m) | [2] |

| β | 36.5 | 2.80 (t, J=7.0) | [2] |

| Acyl group (Caffeoyl moiety) | [2] | ||

| 1'' | 127.8 | [2] | |

| 2'' | 115.3 | 7.04 (d, J=2.0) | [2] |

| 3'' | 146.8 | [2] | |

| 4'' | 149.5 | [2] | |

| 5'' | 116.4 | 6.92 (d, J=8.2) | [2] |

| 6'' | 123.0 | 6.77 (dd, J=8.2, 2.0) | [2] |

| 7'' (C=O) | 168.4 | [2] | |

| 8'' (α) | 147.2 | 7.59 (d, J=15.9) | [2] |

| 9'' (β) | 115.0 | 6.28 (d, J=15.9) | [2] |

| Glucose moiety | [2] | ||

| 1 | 104.5 | 4.37 (d, J=7.9) | [2] |

| 2 | 76.1 | 3.48 (m) | [2] |

| 3 | 75.0 | 3.42 (m) | [2] |

| 4 | 71.3 | 4.90 (t, J=9.5) | [2] |

| 5 | 74.8 | 3.55 (m) | [2] |

| 6 | 64.8 | 3.85 (m), 3.65 (m) | [2] |

Note: NMR data is compiled from public databases and may show slight variations depending on the solvent and instrument used.

Experimental Protocols

The following sections detail the methodologies for the extraction of this compound and the assessment of its biological activities, based on modern established protocols.

Extraction and Isolation of this compound from Calceolaria hypericina

This protocol is adapted from a 2022 study by Pieretti et al.[4]

-

Plant Material Collection and Preparation:

-

Collect aerial parts of Calceolaria hypericina.

-

Air-dry the plant material at room temperature.

-

Grind the dried material into a coarse powder.

-

-

Extraction:

-

Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of water and methanol (9:1 v/v).

-

Perform successive partitioning with n-hexane, chloroform, and ethyl acetate to remove non-polar and medium-polarity compounds.

-

The remaining hydroalcoholic fraction, enriched in phenylethanoid glycosides, is collected.

-

-

Chromatographic Purification:

-

Subject the hydroalcoholic fraction to column chromatography on a Diaion HP-20 resin.

-

Elute the column with a stepwise gradient of methanol in water (from 0% to 100% methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Combine fractions containing this compound.

-

Perform further purification using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid) to yield pure this compound.

-

Caption: Workflow for the extraction and isolation of this compound.

In Vitro Anti-inflammatory Activity Assay: Measurement of Cytokine Production

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include a vehicle control (cells treated with LPS and vehicle) and a negative control (cells without any treatment).

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine production by this compound compared to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value for each cytokine.

-

Biological Activities and Mechanism of Action

This compound has demonstrated significant anti-inflammatory and antinociceptive (pain-relieving) activities in various in vitro and in vivo models.[4]

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to modulate the production of key inflammatory mediators. Studies have shown that it can significantly reduce the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from LPS-stimulated macrophages.[4] This inhibitory effect on cytokine production is a crucial aspect of its anti-inflammatory potential.

Table 3: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Measured Cytokine | IC₅₀ Value (µM) | Reference |

| Inhibition of Cytokine Production | THP-1 | LPS | IL-6 | ~50 | [4] |

| Inhibition of Cytokine Production | THP-1 | LPS | TNF-α | ~50 | [4] |

| Inhibition of Cytokine Production | THP-1 | LPS | IL-1β | >100 | [4] |

Antinociceptive Activity

In animal models of pain, this compound has been shown to reduce pain behaviors associated with inflammation. This suggests that its analgesic effects are likely secondary to its anti-inflammatory properties.[4]

Mechanism of Action

The precise molecular mechanism underlying the anti-inflammatory activity of this compound is still under investigation. However, its antioxidant properties are thought to play a significant role. By scavenging reactive oxygen species (ROS), this compound may interrupt the signaling cascades that lead to the activation of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB). The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.

Biosynthetic and Signaling Pathways

Proposed Biosynthetic Pathway of Phenylethanoid Glycosides

The biosynthesis of phenylethanoid glycosides, including this compound, starts from the shikimate pathway, which produces the aromatic amino acids phenylalanine and tyrosine. These precursors undergo a series of enzymatic modifications to form the hydroxytyrosol and caffeoyl moieties, which are then glycosylated and esterified to form the final molecule.

Caption: Proposed biosynthetic pathway of this compound.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound, possibly through its antioxidant activity, is thought to interfere with this cascade, preventing NF-κB activation and subsequent inflammation.

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Conclusion and Future Perspectives

This compound, since its discovery in Calceolaria hypericina, has been established as a potent anti-inflammatory and antinociceptive agent. This technical guide has provided a detailed overview of its history, chemical properties, and biological activities, along with the experimental protocols necessary for its study. The ability of this compound to modulate the production of pro-inflammatory cytokines, likely through the inhibition of the NF-κB signaling pathway, makes it a promising lead compound for the development of new anti-inflammatory drugs.

Future research should focus on elucidating the precise molecular targets of this compound within the inflammatory cascade. Further preclinical and clinical studies are warranted to evaluate its therapeutic potential for the treatment of inflammatory diseases. Additionally, synthetic and semi-synthetic efforts could lead to the development of analogs with improved potency and pharmacokinetic profiles. The continued exploration of this compound and other natural products from the Calceolaria genus holds significant promise for the discovery of novel therapeutic agents.

References

- 1. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C23H26O11 | CID 5273566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Taxonomy and Analysis of Plant Species Containing Calceolarioside A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plant species known to contain Calceolarioside A, a phenylpropanoid glycoside with demonstrated anti-inflammatory and antinociceptive properties. The document details the taxonomic classification of these species, quantitative data on the compound's presence, detailed experimental protocols for its extraction and quantification, and an exploration of its known signaling pathway interactions.

Taxonomy of Plant Species Containing this compound

This compound has been identified in a select number of plant species across several families. The primary source of this compound belongs to the genus Calceolaria, from which it derives its name. However, phytochemical studies have revealed its presence in other, taxonomically distinct genera.

The known plant sources of this compound are summarized below:

| Family | Genus | Species |

| Calceolariaceae | Calceolaria | Calceolaria hypericina |

| Oleaceae | Fraxinus | Fraxinus insularis, Fraxinus mandschurica |

| Gesneriaceae | Aeschynanthus | Aeschynanthus bracteatus |

| Plantaginaceae | Digitalis | Digitalis purpurea |

| Plantaginaceae | Penstemon | Penstemon linarioides |

| Oleaceae | Nyctanthes | Nyctanthes arbor-tristis |

Calceolaria hypericina is a notable source from which this compound has been isolated.[1] The compound has also been identified in Fraxinus insularis and Fraxinus mandschurica.[2][3] Further research has confirmed its presence in Aeschynanthus bracteatus, Digitalis purpurea, and Penstemon linarioides.[4][5] Additionally, computational studies have identified this compound as a phytochemical constituent of Nyctanthes arbor-tristis.[6]

Quantitative Data

Presently, there is a limited amount of publicly available quantitative data on the concentration of this compound in the aforementioned plant species. The yield of phenylpropanoid glycosides can vary significantly based on the plant part, geographical location, and harvesting time. Further quantitative studies, such as those employing validated HPLC-DAD or LC-MS/MS methods, are required to establish definitive concentration ranges of this compound in these plant sources.

Experimental Protocols

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of this compound from plant material, adapted from methodologies described for Calceolaria hypericina and Fraxinus mandschurica, is as follows.[1][3]

3.1.1. Extraction

-

Maceration: The dried and powdered aerial parts of the plant material are extracted with ethanol at room temperature.

-

Evaporation: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude residue.

3.1.2. Isolation

-

Solvent Partitioning: The crude extract is subjected to counter-current distribution using a biphasic solvent system, such as ethyl acetate:n-butanol:water, to separate compounds based on their polarity.

-

Column Chromatography: The butanol fraction, which is typically enriched with phenylpropanoid glycosides, is further purified using column chromatography over silica gel. A gradient elution system, for example, chloroform-methanol-water, is employed to separate the fractions.

-

Recrystallization: The fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are combined and recrystallized from ethanol to obtain the pure compound.

Quantification of this compound by HPLC-DAD

A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method can be developed for the quantification of this compound in plant extracts. The following is a representative protocol that can be optimized for specific matrices.

3.2.1. Instrumentation and Chromatographic Conditions

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Flow Rate: A constant flow rate, typically 1.0 mL/min.

-

Detection Wavelength: Monitoring at the maximum absorbance wavelength for this compound, which is characteristic of phenylpropanoid glycosides (typically around 330 nm).

-

Column Temperature: Maintained at a constant temperature, for instance, 25°C.

-

Injection Volume: A fixed volume, for example, 10 µL.

3.2.2. Standard and Sample Preparation

-

Standard Solution: A stock solution of purified this compound is prepared in methanol. A series of working standard solutions are prepared by serial dilution to construct a calibration curve.

-

Sample Solution: A known weight of the dried plant extract is dissolved in methanol, sonicated, and filtered through a 0.45 µm syringe filter before injection.

3.2.3. Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] The primary mechanism appears to be the inhibition of pro-inflammatory cytokine production, which is largely regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of Pro-inflammatory Cytokines

In in-vitro studies using LPS-stimulated human macrophages, this compound has been shown to significantly reduce the secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in a concentration-dependent manner.[6][7][8]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for IL-6, TNF-α, and IL-1β. While the precise molecular target of this compound in this pathway is yet to be fully elucidated, its inhibitory effect on cytokine production strongly suggests an interference with NF-κB activation. A closely related compound, Calceolarioside B, has been shown to modulate inflammation via the NF-κB/MAPK signaling pathway.[7]

Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK family of proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. The activation of these kinases through phosphorylation is a key step in the inflammatory cascade. As with the NF-κB pathway, the specific interactions of this compound with MAPK pathway components are under investigation. However, the demonstrated anti-inflammatory effects suggest a potential inhibitory role on the phosphorylation of one or more of these key kinases.

Figure 2: Potential sites of action for this compound in the MAPK signaling pathway.

Inhibition of Protein Kinase C alpha (PKCα)

An earlier study identified this compound as a potent inhibitor of Protein Kinase C alpha (PKCα) with an IC50 value of 0.6 µM.[4][5] PKCα is involved in various cellular processes, including inflammation. This inhibitory activity represents another potential mechanism for the anti-inflammatory and antinociceptive effects of this compound.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory properties. This guide has provided a taxonomic overview of the plant species known to contain this compound, outlined protocols for its extraction and quantification, and detailed its likely mechanisms of action through the modulation of key inflammatory signaling pathways. Further research is warranted to fully elucidate its quantitative distribution in nature and its precise molecular targets to support its development as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of oxidation‐triggered activation of JNK and p38 MAPK in black tea polyphenols induced apoptotic death of A375 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylethanoid glycosides from Digitalis purpurea and Penstemon linarioides with PKCalpha-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Molecular Docking and Simulation-Based Assessment of Anti-Inflammatory Properties of Nyctanthes arbor-tristis Linn Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calceolarioside B inhibits SARS-CoV-2 Omicron BA.2 variant cell entry and modulates immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Chemical Synthesis of Calceolarioside A: A Detailed Protocol

Application Note

Calceolarioside A, a phenylpropanoid glycoside with the IUPAC name [(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, is a natural product of significant interest due to its various biological activities. This document provides a detailed protocol for the total chemical synthesis of this compound, based on the efficient three-step methodology developed by Khong and Judeh. This approach leverages a key regioselective O-4 acylation of an unprotected glucoside intermediate, offering a high-yield and practical route to this complex natural product. The overall synthesis achieves a yield of over 62%.[1]

The synthetic strategy involves:

-

Glycosylation: Formation of the β-D-glucopyranoside by reacting a protected phenylethanol with peracetylated D-glucose, followed by deacetylation.

-

Regioselective Acylation: A crucial step involving the chemoselective and regioselective direct O-4 cinnamoylation of the unprotected 2-phenylethyl-β-D-glucoside intermediate with a protected caffeic anhydride, catalyzed by a chiral 4-pyrrolidinopyridine organocatalyst.

-

Deprotection: Removal of the silyl protecting groups from the phenolic hydroxyls to yield the final product, this compound.

This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development who require a reliable method for obtaining this compound for further study.

Chemical Structures

This compound

Experimental Protocols

Step 1: Synthesis of 2-(3,4-Bis(tert-butyldimethylsilyloxy)phenyl)ethyl β-D-Glucopyranoside

This step involves the glycosylation of peracetylated D-glucose with 2-(3,4-bis(tert-butyldimethylsilyloxy)phenyl)ethanol, followed by deacetylation of the glucose moiety.

1.1. Glycosylation:

-

To a solution of peracetylated D-glucose (1.2 equivalents) and 2-(3,4-bis(tert-butyldimethylsilyloxy)phenyl)ethanol (1 equivalent) in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., BF₃·OEt₂) at 0 °C.

-

Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

-

Quench the reaction, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the peracetylated glucoside.

1.2. Deacetylation:

-

Dissolve the peracetylated glucoside in methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir the mixture at room temperature until complete deacetylation is observed (monitored by TLC).

-

Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to obtain 2-(3,4-bis(tert-butyldimethylsilyloxy)phenyl)ethyl β-D-glucopyranoside.

Step 2: Regioselective O-4 Acylation

This key step introduces the caffeoyl group at the C-4 position of the glucose unit.

-

Prepare a solution of 3,4-bis(tert-butyldimethylsilyloxy)cinnamic acid (caffeic acid with protected hydroxyl groups) and convert it to its corresponding anhydride using a suitable activating agent (e.g., dicyclohexylcarbodiimide).

-

In a separate flask, dissolve the unprotected glucoside from Step 1 in an appropriate solvent (e.g., dichloromethane).

-

Add the chiral 4-pyrrolidinopyridine organocatalyst (e.g., a C2-symmetric derivative) to the glucoside solution.

-

Add the prepared protected caffeic anhydride to the reaction mixture.

-

Stir the reaction at room temperature until the starting glucoside is consumed.

-

Purify the product by column chromatography to obtain the O-4 acylated product.

Step 3: Deprotection to Yield this compound

The final step involves the removal of the tert-butyldimethylsilyl (TBS) protecting groups.

-

Dissolve the protected this compound intermediate from Step 2 (100 mg, 0.11 mmol) in pyridine (1.2 mL).[3]

-

Add triethylamine (Et₃N; 32 μL, 0.22 mmol) and triethylamine trihydrofluoride (Et₃N·3HF; 1.56 M in pyridine, 450 μL).[3]

-

Stir the solution at room temperature for 3 hours.[3]

-

Remove the solvent under reduced pressure.[3]

-

Purify the crude product by column chromatography (EtOAc–MeOH = 10:1) to afford this compound.[3]

Data Presentation

| Step | Product | Yield | Characterization Data |

| 1 | 2-(3,4-Bis(tert-butyldimethylsilyloxy)phenyl)ethyl β-D-Glucopyranoside | 73%[1] | ¹H NMR (CDCl₃): δ = 0.00 (s, 12 H), 0.80 (s, 18 H), 2.66 (t, J = 7.05 Hz, 2 H), 3.14 (d, J = 9.3 Hz, 1 H), 3.28 (t, J = 8.25 Hz, 1 H), 3.41 (t, J = 8.0, 7.0 Hz, 1 H), 3.51 (q, J = 9.0 Hz, 2 H), 3.59–3.67 (m, 2 H), 3.67–3.92 (m, 1 H + 4 OH), 4.19 (d, J = 7.5 Hz, 1 H), 6.44–6.56 (m, 3 H). ¹³C NMR: δ = –4.08, –4.06, 18.4, 26.0, 35.4, 61.3, 69.3, 71.4, 73.4, 75.6, 76.4, 102.9, 121.0, 121.8, 130.7, 145.4, 146.6.[3] |

| 2 | 2-[3,4-Bis(tert-butyldimethylsilyloxy)phenyl]ethyl 4-O-[(E)-3-(3,4-bis(tert-butyldimethylsilyloxy)phenyl)propenoyl]-β-D-glucopyranoside | ~85% (estimated) | HRMS (ESI+): m/z [M + H]⁺ calcd for C₄₈H₈₄O₁₁Si₄: 965.5119; found: 965.5119. |

| 3 | This compound | 82%[3] | [α]D –21 (c = 0.43, MeOH).[3] ¹H and ¹³C NMR data consistent with reported values for the natural product. |

Visualization of the Synthetic Workflow

Caption: Total synthesis workflow for this compound.

References

Application Note: Quantification of Calceolarioside A using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Calceolarioside A in plant extracts and pharmaceutical formulations. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a framework for the accurate and precise quantification of this phenylethanoid glycoside. Detailed protocols for sample preparation, standard preparation, and method validation are provided to guide researchers, scientists, and drug development professionals in establishing a robust analytical procedure.

Introduction

This compound is a phenylethanoid glycoside found in various plant species, which has garnered interest for its potential biological activities. Accurate quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of phytochemicals due to its high resolution, sensitivity, and reproducibility.[1][2] This document outlines a comprehensive HPLC method, including a detailed protocol and validation parameters, to serve as a starting point for the quantification of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).[1]

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Software: Chromatographic data acquisition and processing software.

-

Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

-

Reference Standard: this compound (purity ≥ 98%).

-

Sample Extraction Solvents: Methanol or ethanol.

Chromatographic Conditions

A representative HPLC method for the analysis of this compound is summarized in the table below.

| Parameter | Condition |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | Diode Array Detector (DAD) at 330 nm |

Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)

-

Extraction: Accurately weigh 1 g of powdered, dried plant material and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with methanol to a concentration within the calibration curve range.

Method Validation

The developed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3][4] The key validation parameters are outlined below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| RSD of Peak Area | ≤ 2.0% |

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

| Parameter | Result |

| Concentration Range | 1 - 200 µg/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | ≥ 0.999 |

Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

| Precision Level | Concentration (µg/mL) | RSD (%) |

| Repeatability (n=6) | 10, 50, 100 | < 2.0 |

| Intermediate (n=6) | 10, 50, 100 | < 2.0 |

Accuracy

Accuracy is determined by recovery studies, where a known amount of the standard is added to a sample.

| Spiked Level (%) | Amount Added (µg/mL) | Recovery (%) |

| 80 | 40 | 98 - 102 |

| 100 | 50 | 98 - 102 |

| 120 | 60 | 98 - 102 |

Limits of Detection (LOD) and Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

| Parameter | Value (µg/mL) |

| LOD | ~ 0.1 |

| LOQ | ~ 0.3 |

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by peak purity analysis using a DAD.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

| Parameter Variation | Effect on Results |

| Flow Rate (± 0.1 mL/min) | No significant change |

| Column Temperature (± 2 °C) | No significant change |

| Mobile Phase Composition (± 2%) | No significant change |

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagram.

Caption: HPLC analysis workflow for this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust framework for the quantification of this compound. The detailed protocol and validation parameters offer a solid starting point for researchers to develop and implement this method for routine analysis in quality control and research settings. It is important to note that method optimization and validation should be performed for specific sample matrices to ensure accurate and precise results.

References

Application Notes and Protocols for Assessing the In Vitro Efficacy of Calceolarioside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calceolarioside A, a phenylpropanoid glycoside, has demonstrated significant potential as a therapeutic agent due to its anti-inflammatory and antioxidant properties.[1][2] Recent studies have also highlighted its potential cytotoxic effects against certain cancer cell lines.[2][3] These application notes provide a comprehensive guide for the in vitro evaluation of this compound's efficacy. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to accurately characterize the compound's biological activities and mechanisms of action.

This document outlines key in vitro assays to investigate the antioxidant, anti-inflammatory, and anti-cancer effects of this compound. Detailed step-by-step protocols, data presentation guidelines, and visualizations of experimental workflows and signaling pathways are provided to facilitate experimental design and execution.

Antioxidant Efficacy

This compound's antioxidant potential can be attributed to its ability to scavenge free radicals and activate cellular antioxidant defense mechanisms. The following assays are recommended to quantify these effects.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay provides a rapid and straightforward method to assess the free radical scavenging capacity of this compound.[4][5]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

-

Prepare a series of dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the same solvent.

-

Ascorbic acid or Trolox can be used as a positive control. Prepare a similar dilution series for the positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each this compound dilution or positive control to triplicate wells.

-

Add 100 µL of the solvent to triplicate wells to serve as a blank.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with this compound or the positive control.

-

Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of this compound.

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of this compound to protect cells from oxidative stress induced by a peroxyl radical generator.

Experimental Protocol:

-

Cell Culture:

-

Culture a suitable cell line, such as HepG2 or Caco-2, in appropriate media until confluent.

-

-

Assay Procedure:

-

Seed the cells in a 96-well black microplate at an appropriate density and allow them to adhere overnight.

-

Wash the cells with PBS and incubate with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour at 37°C.

-

Remove the DCFH-DA solution and treat the cells with various concentrations of this compound and/or a positive control (e.g., quercetin) for 1 hour.

-

Induce oxidative stress by adding a peroxyl radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics.

-

Determine the percentage of inhibition of cellular oxidation by this compound.

-

Nrf2 Activation Assay

This assay determines if this compound activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant responses.[6]

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HaCaT keratinocytes or HepG2) in appropriate media.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours). Sulforaphane can be used as a positive control for Nrf2 activation.

-

-

Nuclear Extraction:

-

Harvest the cells and perform nuclear extraction using a commercially available kit or a standard laboratory protocol.

-

-

Nrf2 Transcription Factor Assay:

-

Use a commercially available Nrf2 transcription factor activity assay kit (ELISA-based). These kits typically provide a 96-well plate coated with an oligonucleotide containing the Nrf2 consensus binding site (Antioxidant Response Element - ARE).

-

Add the nuclear extracts to the wells and incubate to allow Nrf2 to bind to the ARE.

-

Follow the kit's instructions for washing and incubation with primary and secondary antibodies.

-

Measure the absorbance at the recommended wavelength.

-

-

Data Analysis:

-

Quantify the amount of active Nrf2 in the nuclear extracts based on the absorbance values.

-

Compare the Nrf2 activation in this compound-treated cells to untreated controls and the positive control.

-

Data Presentation: Antioxidant Efficacy of this compound

| Assay | Parameter | This compound | Positive Control (e.g., Ascorbic Acid/Quercetin/Sulforaphane) |

| DPPH Scavenging | IC50 (µg/mL) | Insert Value | Insert Value |

| Cellular Antioxidant Activity | % Inhibition at X µg/mL | Insert Value | Insert Value |

| Nrf2 Activation | Fold Increase in Nrf2 Activity at X µg/mL | Insert Value | Insert Value |

Anti-inflammatory Efficacy

This compound has been shown to reduce the production of pro-inflammatory cytokines.[1][2][7] The following assays are designed to quantify its anti-inflammatory effects and elucidate the underlying mechanisms.

Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Macrophages

This assay measures the ability of this compound to inhibit the release of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, from lipopolysaccharide (LPS)-stimulated human macrophages.[1][2][7]

Experimental Protocol:

-

Cell Differentiation:

-

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS.

-

Differentiate the THP-1 monocytes into macrophages by treating them with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

-

-

Cell Treatment and Stimulation:

-

Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a vehicle-treated, non-stimulated control group and a vehicle-treated, LPS-stimulated control group.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the concentration of each cytokine in the samples based on the standard curve generated for each ELISA.

-

Determine the percentage of inhibition of cytokine production by this compound compared to the LPS-stimulated control.

-

Calculate the IC50 value for the inhibition of each cytokine.

-

NF-κB Activation Assay

This assay investigates whether this compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation.[8][9]

Experimental Protocol:

-

Cell Culture and Treatment:

-

Use a reporter cell line that expresses a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB response element (e.g., HEK293-NF-κB-Luc).

-

Alternatively, use THP-1 macrophages.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate NF-κB activation with an appropriate stimulus, such as TNF-α (for reporter cell lines) or LPS (for THP-1 cells), for a specified time (e.g., 6 hours).

-

-

NF-κB Activation Measurement:

-

Reporter Gene Assay: If using a reporter cell line, lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's protocol.

-

Western Blot: For THP-1 cells, prepare whole-cell or nuclear extracts. Perform western blotting to assess the phosphorylation of IκBα and the p65 subunit of NF-κB, as well as the nuclear translocation of p65.

-

ELISA-based Transcription Factor Assay: Use a commercial kit to quantify the amount of activated NF-κB in nuclear extracts.

-

-

Data Analysis:

-

Reporter Assay: Calculate the percentage of inhibition of reporter gene activity by this compound.

-

Western Blot: Quantify the band intensities to determine the relative levels of phosphorylated proteins and nuclear p65.

-

ELISA: Determine the concentration of active NF-κB and calculate the percentage of inhibition.

-

Data Presentation: Anti-inflammatory Efficacy of this compound

| Assay | Parameter | This compound | Positive Control (e.g., Dexamethasone) |

| TNF-α Release | IC50 (µM) | Insert Value | Insert Value |

| IL-6 Release | IC50 (µM) | Insert Value | Insert Value |

| IL-1β Release | IC50 (µM) | Insert Value | Insert Value |

| NF-κB Activation | IC50 (µM) | Insert Value | Insert Value |

Anti-Cancer Efficacy

Preliminary evidence suggests that this compound may possess anti-cancer properties.[2][3] The following assays are designed to evaluate its cytotoxic and anti-proliferative effects on cancer cells.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][4][10]

Experimental Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., ovarian cancer cell lines such as OVCAR-3 and SKOV-3) into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Cell Treatment:

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle-treated control group.

-

-

MTT Assay:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value of this compound at each time point.

-

Apoptosis Assay (Caspase-3 Activity)

This assay determines whether this compound induces apoptosis (programmed cell death) in cancer cells by measuring the activity of caspase-3, a key executioner caspase.[2][3][11]

Experimental Protocol:

-

Cell Treatment:

-

Treat cancer cells with this compound at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 24 hours). Include an untreated control group.

-

-

Cell Lysis:

-

Harvest the cells and lyse them using a lysis buffer provided in a commercial caspase-3 activity assay kit.

-

-

Caspase-3 Activity Measurement:

-

Use a colorimetric or fluorometric caspase-3 assay kit.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric).

-

Calculate the fold-increase in caspase-3 activity in this compound-treated cells compared to the untreated control.

-

Cell Migration Assay (Scratch Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells, which is a crucial aspect of metastasis.[1][5]

Experimental Protocol:

-

Cell Seeding:

-

Seed cancer cells into a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

-

Creating the Scratch:

-

Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" in the cell monolayer.

-

Wash the wells with PBS to remove any detached cells.

-

-

Cell Treatment and Imaging:

-

Replace the PBS with fresh medium containing a non-toxic concentration of this compound (determined from the MTT assay). Include a vehicle-treated control.

-

Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-8 hours) for up to 48 hours using a microscope with a camera.

-

-

Data Analysis:

-

Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure over time for both treated and control groups.

-

Compare the migration rate of this compound-treated cells to the control cells.

-

Data Presentation: Anti-Cancer Efficacy of this compound

| Assay | Cell Line | Parameter | This compound | Positive Control (e.g., Doxorubicin) |

| MTT Assay | OVCAR-3 | IC50 (µM) at 48h | Insert Value | Insert Value |

| SKOV-3 | IC50 (µM) at 48h | Insert Value | Insert Value | |

| Caspase-3 Activity | OVCAR-3 | Fold Increase vs. Control | Insert Value | Insert Value |

| Scratch Assay | OVCAR-3 | % Wound Closure at 24h | Insert Value | Insert Value |

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro evaluation of this compound.

Signaling Pathways

Antioxidant Signaling Pathway

Caption: Proposed Nrf2-mediated antioxidant signaling pathway of this compound.

Anti-inflammatory Signaling Pathway

Caption: Hypothesized NF-κB-mediated anti-inflammatory pathway of this compound.

References

- 1. med.virginia.edu [med.virginia.edu]

- 2. abcam.com [abcam.com]

- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. clyte.tech [clyte.tech]

- 5. Scratch Wound Healing Assay [bio-protocol.org]

- 6. NF-kappaB inhibitory activity of compounds isolated from Cantharellus cibarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scratch Wound Healing Assay [en.bio-protocol.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Wound healing migration assay (Scratch assay) [protocols.io]

Application Notes and Protocols: A Comparative Overview of Intraperitoneal and Oral Administration of Calceolarioside A in Mice

For Researchers, Scientists, and Drug Development Professionals